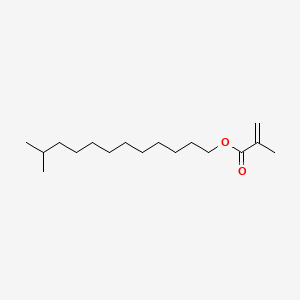
Isotridecyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isotridecyl methacrylate is a hydrophobic, monofunctional methacrylate monomer with the chemical formula C17H32O2. It is an ester of methacrylic acid and is commonly used as a raw material in the synthesis of polymers. This compound is known for its low glass transition temperature, making it an excellent flexible and plasticizing monomer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isotridecyl methacrylate can be synthesized through the esterification of methacrylic acid with isotridecyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the water formed during the reaction is continuously removed to drive the reaction to completion .
Industrial Production Methods
In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous removal of water and the use of high-purity reactants to ensure a high yield and purity of the final product. The reaction mixture is typically distilled to separate the this compound from any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Isotridecyl methacrylate undergoes various chemical reactions, including:
Addition Reactions: It readily undergoes addition reactions with a wide variety of organic and inorganic compounds.
Polymerization: It forms homopolymers and copolymers with other monomers such as (meth)acrylic acid, acrylonitrile, and styrene
Common Reagents and Conditions
Addition Reactions: Common reagents include organic and inorganic compounds that can add across the double bond of the methacrylate group.
Polymerization: Polymerization reactions typically involve initiators such as peroxides or azo compounds under controlled temperature conditions.
Major Products Formed
Addition Reactions: The major products are various addition compounds depending on the reactants used.
Polymerization: The major products are homopolymers and copolymers with enhanced properties such as chemical resistance, impact strength, and hydrophobicity
Wissenschaftliche Forschungsanwendungen
Isotridecyl methacrylate has a wide range of applications in scientific research and industry:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties such as flexibility, low shrinkage, and chemical resistance
Biology: Utilized in the development of biocompatible materials for medical applications.
Medicine: Employed in the formulation of adhesives and sealants for medical devices.
Industry: Applied in the production of coatings, adhesives, and high solids acrylic polyols for automotive coatings
Wirkmechanismus
The mechanism of action of isotridecyl methacrylate involves its ability to undergo polymerization and addition reactions. The methacrylate group in the compound allows it to form covalent bonds with other monomers, leading to the formation of polymers with desired properties. The hydrophobic nature of this compound imparts water resistance and flexibility to the resulting polymers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Isodecyl methacrylate
- Isobornyl methacrylate
- Lauryl methacrylate
Comparison
Isotridecyl methacrylate is unique due to its long hydrophobic tail, which provides superior flexibility and impact resistance compared to other methacrylate monomers. Its low glass transition temperature makes it an excellent choice for applications requiring flexibility and plasticization .
Eigenschaften
CAS-Nummer |
94247-05-9 |
|---|---|
Molekularformel |
C17H32O2 |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
11-methyldodecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C17H32O2/c1-15(2)13-11-9-7-5-6-8-10-12-14-19-17(18)16(3)4/h15H,3,5-14H2,1-2,4H3 |
InChI-Schlüssel |
XWQPYRZLNKQZFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCCCCOC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


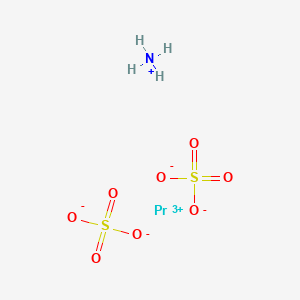

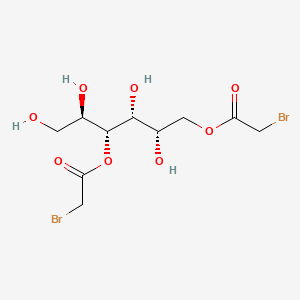



![Phenol, 2-[1-[[6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-1-naphthalenyl]Methyl]ethenyl]-](/img/structure/B12644788.png)
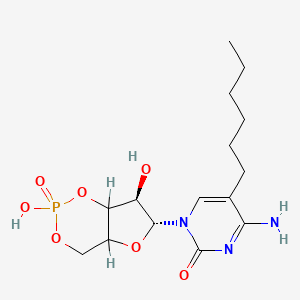


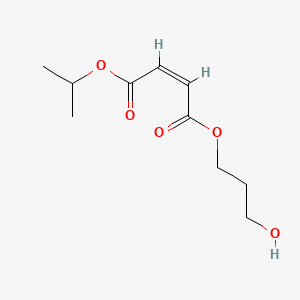
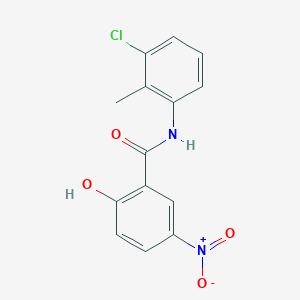
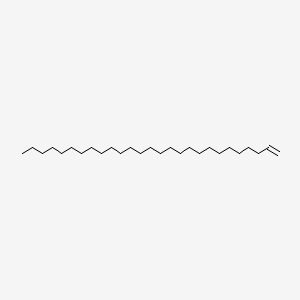
![1,3-Benzenediol, 4-[2-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12644834.png)
